Ulexite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

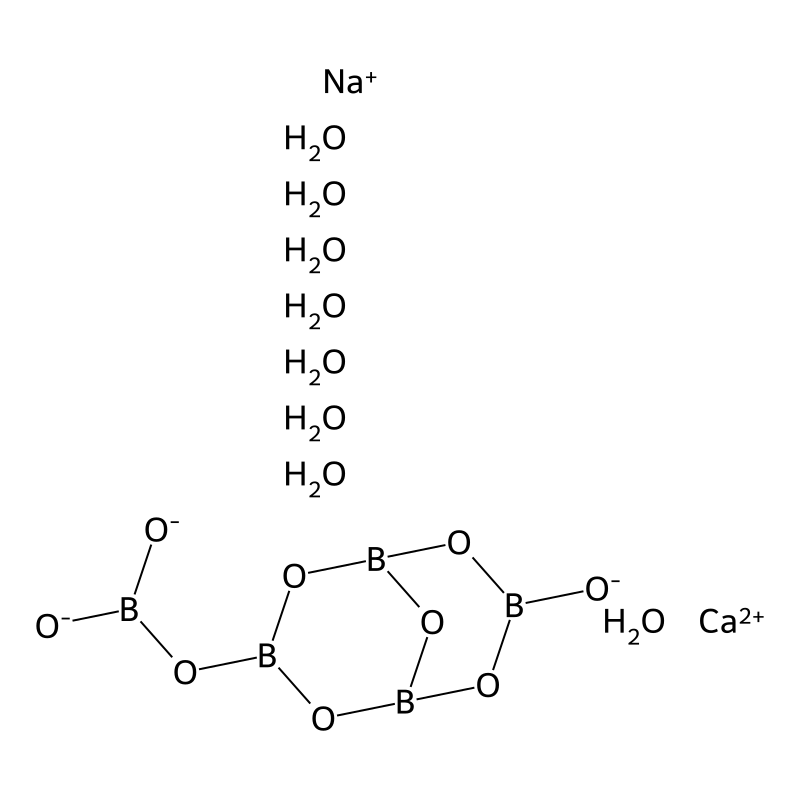

Ulexite, often referred to as "TV rock" or "TV stone" due to its unique optical properties, is a hydrous borate hydroxide mineral composed of sodium and calcium. Its chemical formula is . Ulexite typically appears as silky white rounded crystalline masses or in fibrous forms and is classified within the nesoborates category of minerals. The mineral exhibits a triclinic crystal system and is characterized by its complex structure, which includes chains of sodium, water, and hydroxide octahedra linked by calcium and boron units .

Ulexite can be synthesized through various methods, primarily involving the alteration of borax under specific conditions. This process typically requires mild heat and pressure along with the addition of calcium sources. The synthesis can also involve hydrothermal methods where the mineral is formed from aqueous solutions containing boron and calcium ions under controlled temperatures and pressures .

Studies on ulexite's interactions with various solvents have revealed that its dissolution rates are influenced by factors such as temperature, concentration of the solvent, and solid-to-liquid ratios. For example, higher temperatures generally increase dissolution rates in ammonium chloride solutions . Additionally, research indicates that ulexite exhibits different dissolution behaviors in acidic environments compared to neutral or basic conditions, suggesting varied applications depending on the chemical context .

Ulexite shares similarities with several other borate minerals. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ulexite | Hydrous; fibrous structure; high optical properties | |

| Borax | Commonly used in detergents; less structurally complex | |

| Kernite | More soluble than ulexite; used primarily for boron extraction | |

| Colemanite | Contains calcium; less hydrated than ulexite |

Ulexite's unique fibrous structure and optical properties distinguish it from these similar compounds, making it particularly valuable for specific industrial applications .

Triclinic Crystal System Analysis (P1 Space Group)

Ulexite crystallizes in the triclinic crystal system with space group P1, representing the lowest symmetry crystal system [2] [3] [4]. The triclinic system is characterized by three unequal unit cell parameters and three unequal angles, all of which deviate from orthogonal relationships [2] [3].

Table 1: Crystallographic Parameters of Ulexite

| Property | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [2] [3] [6] |

| Space Group | P1 | [2] [3] [4] |

| Point Group | 1 - Pinacoidal | [2] [6] |

| Unit Cell Parameter a (Å) | 8.816(3) | [3] [4] [16] |

| Unit Cell Parameter b (Å) | 12.870(7) | [3] [4] [16] |

| Unit Cell Parameter c (Å) | 6.678(1) | [3] [4] [16] |

| Unit Cell Angle α (degrees) | 90.36(2) | [3] [4] [16] |

| Unit Cell Angle β (degrees) | 109.05(2) | [3] [4] [16] |

| Unit Cell Angle γ (degrees) | 104.98(4) | [3] [4] [16] |

| Unit Cell Volume (Ų) | 688.4(4) | [3] [4] [16] |

| Z (Formula Units per Unit Cell) | 2 | [3] [4] [16] |

| Density (calculated) (g/cm³) | 1.955 | [3] [4] [16] |

The P1 space group indicates the absence of any symmetry operations other than lattice translations, making ulexite one of the most asymmetric crystalline structures [2] [4]. The axial ratios for ulexite are a:b:c = 0.685:1:0.519, reflecting the highly anisotropic nature of the crystal structure [2] [3]. The unit cell contains two formula units (Z = 2), resulting in a calculated density of 1.955 g/cm³, which matches closely with measured values of 1.955-1.96 g/cm³ [2] [3] [16].

The triclinic morphology manifests in ulexite crystals as elongated to acicular forms along the [1] crystallographic direction, reaching lengths up to 5 centimeters [16] [29]. The crystals typically occur as fibrous cottonball-like masses, compact parallel fibrous veins, and radiating nodular groups [16] [29]. Polysynthetic twinning is observed on {010} and {100} planes, with possible additional twinning on {340}, {230}, and other crystallographic planes [16] [6].

Polyhedral Configuration of [B₅O₆(OH)₆]³⁻ Units

The structural architecture of ulexite is dominated by isolated pentaborate polyanions with the formula [B₅O₆(OH)₆]³⁻, which constitute the fundamental building blocks of the crystal structure [4] [9] [11] [12]. These polyanions are composed of five boron atoms arranged in a complex three-dimensional framework involving both tetrahedral and triangular coordination geometries [4] [9] [11].

Table 2: Structural Components and Bond Distances in Ulexite

| Structural Component | Value | Reference |

|---|---|---|

| Pentaborate Polyanion Formula | [B₅O₆(OH)₆]³⁻ | [4] [9] [11] [12] |

| Boron Coordination - Tetrahedral | B1, B3, B4 (3 tetrahedra) | [4] [9] [11] |

| Boron Coordination - Triangular | B2, B5 (2 triangles) | [4] [9] [11] |

| Average B-O Distance (Tetrahedral) (Å) | 1.475 | [4] [18] |

| Average B-O Distance (Triangular) (Å) | 1.367 | [4] [18] |

| Sodium Coordination | Octahedral (4H₂O + 2OH) | [4] [9] |

| Average Na-O Distance (Å) | 2.421 | [4] [18] |

| Calcium Coordination | Polyhedral (8-coordinate) | [4] [9] |

| Average Ca-O Distance (Å) | 2.484 | [4] [18] |

The pentaborate polyanion structure consists of two six-membered boron-oxygen rings joined through a common tetrahedral boron atom [4] [10] [12]. Each ring is centered around a tetrahedral boron atom (BO₄), creating a complex polyhedral arrangement [4] [10]. The three tetrahedral boron atoms (B1, B3, and B4) exhibit average B-O bond distances of 1.475 Å, while the two triangular boron atoms (B2 and B5) display shorter average B-O distances of 1.367 Å [4] [18].

The pentaborate polyanions are related to the well-known pentaborate polyanion [B₅O₆(OH)₄]⁻ by the addition of two hydroxyl groups to two opposite B-O triangles [12] [11]. This structural modification results in the formation of isolated [B₅O₆(OH)₆]³⁻ units that do not share oxygen atoms with adjacent polyanions [4] [9] [11].

Sodium cations occupy octahedral coordination sites surrounded by four water molecules and two hydroxyl ions, with the hydroxyl groups originating from two different polyanions [4] [9]. The average Na-O bond distance is 2.421 Å, and the octahedra share edges to form chains parallel to the c-axis crystallographic direction [4] [18]. Calcium cations are coordinated by eight oxygen atoms in a polyhedral arrangement with an average Ca-O distance of 2.484 Å [4] [9] [18]. The calcium polyhedra also share edges to form chains that run parallel to the c-axis but remain separate from the sodium octahedral chains [4] [9].

Hydrogen Bonding Networks and Fiber-Optic Properties

The structural integrity of ulexite is maintained by an extensive network of hydrogen bonds that cross-link the pentaborate polyanions, sodium octahedral chains, and calcium polyhedral chains [4] [9] [16]. The crystal structure contains sixteen different hydrogen bonds with an average length of 2.84 Å [9] [4]. These hydrogen bonds range from strong interactions with minimum O···O distances of 2.595 Å to very weak and possibly bifurcated bonds [4] [16].

Table 3: Hydrogen Bonding Parameters in Ulexite

| Parameter | Value (Å) | Reference |

|---|---|---|

| Total Hydrogen Bonds | 16 | [4] [9] |

| Average Hydrogen Bond Length | 2.84 | [9] |

| O-H Bond Distance | 0.80 | [4] [18] |

| H···O Distance | 2.08 | [4] [18] |

| O···O Distance | 2.852 | [4] [18] |

| Minimum O···O Distance | 2.595(3) | [4] |

The hydrogen bonding network creates a pervasive three-dimensional framework that stabilizes the crystal structure and plays a primary role in determining the structural stability [11] [4]. All sixteen hydrogen atoms in the asymmetric unit participate in hydrogen bond formation, creating both intra-chain and inter-chain linkages [4] [18].

The remarkable fiber-optic properties of ulexite arise from the parallel orientation of the sodium octahedral and calcium polyhedral chains along the c-axis direction [4] [17] [27]. These chains create natural optical fibers that exhibit total internal reflection, allowing light to be transmitted along the length of the crystal fibers [17] [27]. The fiber-optic effect results from the polarization of light into slow and fast rays within each fiber, the internal reflection of the slow ray, and the refraction of the fast ray into the slow ray of an adjacent fiber [1] [17].

Table 4: Optical Properties Related to Fiber-Optic Behavior

| Property | Value | Reference |

|---|---|---|

| Refractive Index nα | 1.491-1.496 | [2] [6] [16] |

| Refractive Index nβ | 1.504-1.506 | [2] [6] [16] |

| Refractive Index nγ | 1.519-1.520 | [2] [6] [16] |

| Birefringence (δ) | 0.028-0.030 | [2] [6] [25] |

| 2V Angle (measured) | 73°-78° | [2] [6] [16] |

| Optical Character | Biaxial (+) | [2] [6] [16] |

The anisotropic optical properties result from the different refractive indices in different crystallographic directions [27] [2]. The high refractive index (α = 1.91) fiber acts as cladding around a lower refractive index core (γ = 1.52), creating natural optical waveguides [14] [27]. This arrangement allows ulexite to transmit images from one surface to the opposite surface when the mineral is cut with flat polished faces perpendicular to the fiber orientation [1] [17] [27].

Evaporitic Basin Depositional Systems

Ulexite formation occurs primarily within evaporitic basin systems that develop under specific tectonic and climatic conditions. These depositional environments are characterized by closed to semi-closed hydrological basins where evaporation rates significantly exceed precipitation and surface water input [4] [7] [8]. The basins typically form in extensional tectonic settings, including rift valleys, pull-apart basins, and regions of active volcanism [9] [10] [11].

The formation of ulexite within evaporitic basins follows a systematic sequence of mineral precipitation controlled by increasing brine concentration and changing chemical conditions [12] [8] [13]. Initial stages involve the precipitation of less soluble minerals such as calcite and gypsum, followed by the concentration of boron-bearing solutions that eventually reach saturation levels required for ulexite crystallization [4] [12] [14]. These conditions typically occur in playas, salt flats, and ephemeral lake systems where seasonal variations in water level and temperature create optimal precipitation environments [5] [15] [16].

The depositional architecture of ulexite-bearing evaporitic basins demonstrates characteristic zonation patterns reflecting chemical gradients within the basin [17] [10] [18]. Central portions of basins often contain the highest concentrations of ulexite, while marginal areas may display transitional mineralogy including mixed borate assemblages [19] [20] [21]. This spatial distribution reflects the interplay between basin hydrology, sediment input, and evaporative concentration processes [8] [10].

Geochemical modeling of evaporitic basin systems indicates that ulexite precipitation requires specific ionic ratios and temperature conditions [10] [22] [21]. The sodium to calcium ratio in basin brines must fall within optimal ranges, typically achieved through prolonged evaporation and interaction with volcanic source rocks [23] [9] [10]. Temperature fluctuations, particularly seasonal cycles, play crucial roles in controlling ulexite saturation and precipitation kinetics [10] [24] [21].

Paragenetic Associations with Colemanite and Borax

The paragenetic relationships between ulexite, colemanite, and borax represent fundamental aspects of borate mineral evolution in lacustrine environments [19] [9] [25]. These three minerals form a genetically related suite that reflects progressive changes in chemical conditions, temperature, and burial history within depositional basins [9] [17] [26].

Ulexite typically forms the earliest phase in the paragenetic sequence, precipitating directly from concentrated brines under relatively low-temperature conditions [9] [17] [27]. Initial ulexite formation occurs through primary precipitation from sodium-calcium-rich brines at temperatures ranging from 15 to 50 degrees Celsius [10] [24] [21]. This primary ulexite often displays characteristic cotton ball textures or fibrous crystal habits that reflect rapid crystallization from supersaturated solutions [28] [12] [29].

The transformation of ulexite to colemanite represents a critical diagenetic process controlled by changes in calcium to sodium ratios and increasing burial temperatures [19] [9] [17]. This transformation typically occurs at temperatures between 35 and 100 degrees Celsius and involves significant structural reorganization and dehydration [9] [10] [24]. The process requires elevated calcium activities relative to sodium, often achieved through interaction with calcium-rich groundwaters or thermal fluids [9] [10] [27].

Colemanite formation from ulexite precursors demonstrates clear textural and compositional evidence of replacement processes [19] [9] [17]. Pseudomorphic replacement textures preserve original ulexite crystal forms while displaying colemanite mineralogy and chemistry [9] [17]. These replacement processes often result in significant volume changes and the development of secondary porosity within borate deposits [9] [17] [10].

Borax paragenesis with ulexite reflects specific chemical conditions favoring sodium-rich borate formation [25] [30] [21]. Borax typically forms in the most concentrated portions of evaporitic systems where sodium activities reach maximum levels [30] [18] [21]. The coexistence of borax and ulexite indicates chemical equilibrium conditions characteristic of mature evaporitic systems with extended periods of brine evolution [18] [21].

The complete paragenetic sequence from ulexite through colemanite to borax reflects progressive chemical evolution of lacustrine borate systems [9] [17] [21]. This evolution involves systematic changes in alkali to alkaline earth ratios, progressive dehydration, and increasing structural complexity [9] [25] [17]. Understanding these paragenetic relationships provides critical insights into the thermal and chemical history of borate deposits [9] [17] [21].

Diagenetic Alteration Pathways in Lacustrine Settings

Diagenetic alteration of ulexite in lacustrine settings involves complex processes of mineral transformation, recrystallization, and structural modification [31] [9] [32]. These processes occur over extended time periods and involve temperatures ranging from near-surface conditions to moderate burial depths [31] [32] [33].

Early diagenetic processes affecting ulexite include dehydration reactions that begin at temperatures as low as 50 degrees Celsius [24] [34]. Progressive dehydration involves the systematic loss of structural water molecules, leading to changes in crystal structure and physical properties [24] [35] [34]. The dehydration process occurs in distinct stages, with major water loss occurring between 150 and 250 degrees Celsius [24] [34].

Intermediate diagenetic processes involve more extensive structural reorganization and mineral transformation [31] [32] [33]. These processes typically occur at temperatures between 100 and 200 degrees Celsius and involve significant changes in coordination geometries and bond networks [32] [33] [35]. The transformation of trigonal boron coordination to tetrahedral coordination represents a fundamental aspect of these intermediate diagenetic changes [35] [36].

Advanced diagenetic alteration leads to the formation of anhydrous borate phases and complete structural reconstruction [32] [24] [34]. These processes occur at temperatures exceeding 200 degrees Celsius and result in the formation of dense, recrystallized mineral assemblages [32] [33]. The complete loss of structural water and hydroxyl groups characterizes these advanced diagenetic stages [24] [34].

Chemical alteration during diagenesis involves systematic changes in major element chemistry and trace element distribution [31] [37] [32]. Calcium enrichment relative to sodium commonly occurs during progressive diagenesis, reflecting preferential leaching of alkali elements [31] [9] [32]. These chemical changes often accompany structural modifications and provide important indicators of diagenetic intensity [31] [32].

Textural modifications during diagenesis include recrystallization, grain coarsening, and the development of secondary mineral phases [31] [37] [32]. Original fibrous textures characteristic of primary ulexite may be completely obliterated during advanced diagenesis [31] [32]. The formation of secondary mineral phases, including clay minerals and silicates, reflects interaction with diagenetic fluids and changing chemical conditions [31] [37] [32].

The diagenetic evolution of ulexite demonstrates systematic relationships between burial depth, temperature, and mineral transformation [31] [32] [33]. These relationships provide important constraints on the thermal history of lacustrine basins and the conditions required for economic borate deposit formation [31] [9] [32]. Understanding diagenetic pathways enables prediction of mineral distribution and quality within borate deposits [31] [32] [33].

Data Tables:

| Component | Weight Percent | Ideal Formula Basis |

|---|---|---|

| B2O3 | 42.95 | 5B2O3 |

| CaO | 13.84 | CaO |

| Na2O | 7.65 | Na2O |

| H2O | 35.56 | 16H2O |

| Sodium (Na) | 5.67 | Na |

| Calcium (Ca) | 9.89 | Ca |

| Boron (B) | 13.34 | 5B |

| Hydrogen (H) | 3.98 | 16H |

| Oxygen (O) | 67.12 | 22O |

| Environment Type | Temperature Range (°C) | Associated Minerals | Formation Process |

|---|---|---|---|

| Evaporitic Basins | 20-50 | Borax, colemanite, halite | Evaporative concentration |

| Lacustrine Settings | 15-40 | Calcite, gypsum, clay | Seasonal precipitation |

| Desert Playas | 25-60 | Halite, mirabilite, trona | Brine evaporation |

| Saline Lakes | 10-45 | Gypsum, calcite, dolomite | Thermal stratification |

| Hot Springs | 35-100 | Calcite, silica, sulfides | Hydrothermal precipitation |

| Diagenetic Stage | Temperature Range (°C) | Process | Mineral Products |

|---|---|---|---|

| Early Diagenesis | 50-100 | Initial dehydration | Partially dehydrated ulexite |

| Intermediate Diagenesis | 100-200 | Structural reorganization | Colemanite, meyerhofferite |

| Advanced Diagenesis | 200-300 | Complete transformation | Anhydrous borates |